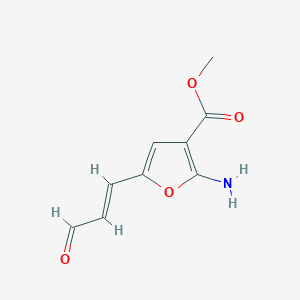
(E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is an organic compound belonging to the furan family. This compound features a furan ring substituted with an amino group, a carboxylate ester, and an enone side chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with an appropriate amino ester under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone side chain can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group and enone side chain can interact with enzymes and receptors, modulating biological pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl furan-2-carboxylate: Lacks the amino and enone substituents.
2-Amino-5-methylfuran-3-carboxylate: Similar structure but with a methyl group instead of the enone side chain.
Uniqueness
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
162273-64-5 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-5-6(3-2-4-11)14-8(7)10/h2-5H,10H2,1H3/b3-2+ |
Clé InChI |
CBNIZHMJJHNHGL-NSCUHMNNSA-N |
SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
SMILES isomérique |
COC(=O)C1=C(OC(=C1)/C=C/C=O)N |
SMILES canonique |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Synonymes |
3-Furancarboxylicacid,2-amino-5-(3-oxo-1-propenyl)-,methylester,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















